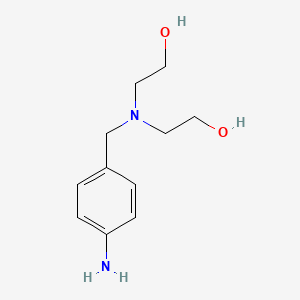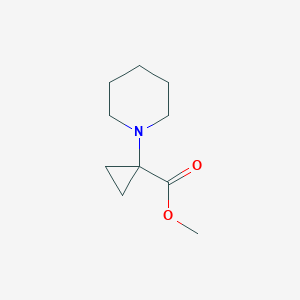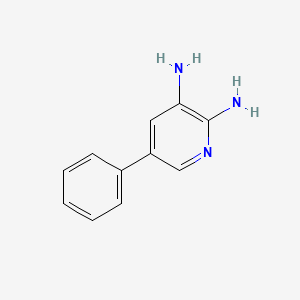
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with a fluoro group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran typically involves the formation of the benzofuran core followed by the introduction of the fluoro and dioxolane substituents. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by fluorination and subsequent acetalization to introduce the dioxolane ring. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring may influence its solubility and stability. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with an aldehyde group instead of a fluoro group.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Contains a dioxolane ring but differs in the aromatic core and substituents.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is unique due to the presence of both a fluoro group and a dioxolane ring, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
648449-73-4 |
|---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C11H9FO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |
InChI Key |
KAMHXBWHEVDEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC3=C(C=C2)OC(=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(tert-Butoxycarbonyl)-2-chloro-4H-thieno[3,2-b]pyrrol-5-yl)boronic acid](/img/structure/B8758161.png)
![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B8758176.png)


![Benzyl 2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B8758202.png)






